Fgfr4-IN-17

FGFR4 inhibitor kinase selectivity pan-FGFR

Researchers evaluating FGFR family redundancy need tools that concurrently block FGFR1-4 without off-target VEGFR2 activity-a gap selective FGFR4 agents cannot fill. FGFR4-IN-17 (Compound (S)-23) addresses this directly with balanced pan-FGFR inhibition (IC50: FGFR1 24.2, FGFR2 16.1, FGFR3 78.0, FGFR4 68.0 nM) and no VEGFR2 engagement, making it the preferred probe for dissecting isoform compensation in signaling, proliferation, and differentiation assays. • Benchmark reference for kinase selectivity profiling-use its well-characterized IC50 profile to validate novel FGFR4-targeting candidates. • Applicable in cancer models with co-expressed FGFR isoforms to reveal compensatory resistance mechanisms masked by isoform-selective inhibitors. • ≥98% purity; soluble in DMSO; powder stable at -20°C for 3 years; shipped under blue ice.

Molecular Formula C29H27F3N4O2
Molecular Weight 520.5 g/mol
Cat. No. B12367047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFgfr4-IN-17
Molecular FormulaC29H27F3N4O2
Molecular Weight520.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2CC(C3=C2C=CC(=C3)NC(=O)C4=CC(=C(C=C4)F)C#CC5=CC(=CN=C5)OC)(F)F
InChIInChI=1S/C29H27F3N4O2/c1-35-9-11-36(12-10-35)27-16-29(31,32)25-15-22(6-7-24(25)27)34-28(37)21-5-8-26(30)20(14-21)4-3-19-13-23(38-2)18-33-17-19/h5-8,13-15,17-18,27H,9-12,16H2,1-2H3,(H,34,37)/t27-/m0/s1
InChIKeyKWCUYDDWUFSZAY-MHZLTWQESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FGFR4-IN-17 Overview & Inhibition Profile


FGFR4-IN-17 (Compound (S)-23, CAS 3011805-61-8) is a piperazinyl difluorindan derivative containing a pyridinyl group that functions as a pan-FGFR inhibitor . It inhibits all four FGFR isoforms (FGFR1–4) with IC₅₀ values of 24.2 nM (FGFR1), 16.1 nM (FGFR2), 78.0 nM (FGFR3), and 68.0 nM (FGFR4) in cell-free kinase assays . The compound exhibits antitumor activity in preclinical models and is supplied as a research-grade small molecule with a molecular weight of 520.55 Da . FGFR4-IN-17 is cataloged by multiple vendors, with availability typically ranging from milligram to gram quantities for research use only .

Pan-FGFR pathway inhibition studies
Enables investigation of FGFR isoform redundancy
Biochemical kinase assay workflow

FGFR4-IN-17 Substitution Limitations


FGFR4-IN-17 occupies a distinct pharmacological space among FGFR4-targeting research compounds: it is a pan-FGFR inhibitor with balanced potency across FGFR1–4, unlike highly selective FGFR4 agents such as fisogatinib (BLU-554), roblitinib (FGF-401), H3B-6527, or FGFR4-IN-10, which spare FGFR1–3 at therapeutically relevant concentrations [1]. Conversely, FGFR4-IN-17 shows weaker FGFR4 potency (~68 nM) compared to these selective inhibitors but greater FGFR1–3 engagement . This differential selectivity profile makes FGFR4-IN-17 unsuitable as a substitute in experiments requiring FGFR4-exclusive targeting, and equally, selective FGFR4 inhibitors cannot replace FGFR4-IN-17 in studies evaluating the effects of concomitant FGFR1–4 blockade . Researchers must match inhibitor selection to their experimental hypothesis regarding isoform redundancy versus isoform-specific dependency.

FGFR4-IN-17 (pan-FGFR)
Selective FGFR4 inhibitor (e.g., fisogatinib)
Isoform selectivity may not transfer; FGFR1-3 activity absent in substitute
FGFR4-IN-17 (pan-FGFR)
LY2874455 (pan-FGFR + VEGFR2)
VEGFR2 inhibition may confound; potency profile differs across isoforms
FGFR4-IN-17 (pan-FGFR)
FGFR4-selective probe (FGFR4-IN-10)
Pathway compensation may not be isolated; FGFR4-exclusive studies require selective agent

FGFR4-IN-17 Selectivity & Potency Evidence


Pan-FGFR Profile vs Fisogatinib

FGFR4-IN-17 exhibits balanced inhibitory activity across FGFR1–4, with IC₅₀ values of 24.2 nM (FGFR1), 16.1 nM (FGFR2), 78.0 nM (FGFR3), and 68.0 nM (FGFR4) . In direct contrast, fisogatinib (BLU-554) is a highly selective FGFR4 inhibitor with an FGFR4 IC₅₀ of 5 nM but substantially weaker activity against FGFR1–3, with reported IC₅₀ values spanning 624–2203 nM . This selectivity difference exceeds two orders of magnitude for FGFR1–3 engagement. Researchers investigating whether FGFR1–3 can compensate for FGFR4 inhibition require FGFR4-IN-17; studies isolating FGFR4-specific signaling demand fisogatinib.

Pan-FGFR vs Fisogatinib
Context-dependent
FGFR4: 68 nM vs 5 nM; FGFR1-3 engagement 26–91× stronger
Isoform selectivity dictates compound choice: pan-FGFR vs FGFR4-specific studies
Biochemical kinase assay; cross-study comparison
FGFR4 inhibitor kinase selectivity pan-FGFR hepatocellular carcinoma

FGFR4 Potency vs H3B-6527 & Roblitinib

FGFR4-IN-17 inhibits FGFR4 with an IC₅₀ of 68.0 nM . In comparison, the covalent FGFR4 inhibitor H3B-6527 achieves an IC₅₀ of <1.2 nM against FGFR4, with at least 250-fold selectivity over FGFR1–3 (IC₅₀ values of 320 nM, 1290 nM, and 1060 nM for FGFR1–3, respectively) . Similarly, roblitinib (FGF-401) is reported as a highly selective FGFR4 inhibitor with an IC₅₀ of 1.9 nM [1]. FGFR4-IN-17 is approximately 36–57× less potent against FGFR4 than these selective agents, but it offers concomitant FGFR1–3 inhibition that is absent with H3B-6527 or roblitinib.

FGFR4 Potency vs H3B-6527, Roblitinib
Context-dependent
~57× lower vs H3B-6527; ~36× lower vs roblitinib
Higher FGFR4 potency reported for selective inhibitors; pan-FGFR blocker for broader coverage
Biochemical assay context; source values span low-nM range
FGFR4 potency covalent inhibitor IC₅₀ comparison kinase assay

Pan-FGFR Potency Profile vs LY2874455

Both FGFR4-IN-17 and LY2874455 are pan-FGFR inhibitors, but their potency distributions across FGFR isoforms differ meaningfully. FGFR4-IN-17 IC₅₀ values: FGFR1 24.2 nM, FGFR2 16.1 nM, FGFR3 78.0 nM, FGFR4 68.0 nM . LY2874455 IC₅₀ values: FGFR1 2.8 nM, FGFR2 2.6 nM, FGFR3 6.4 nM, FGFR4 6 nM [1]. LY2874455 is 4–12× more potent across all isoforms and also inhibits VEGFR2 with an IC₅₀ of 7 nM, introducing an additional off-target activity absent in FGFR4-IN-17 [1]. The flatter potency profile of FGFR4-IN-17 (narrower range from 16.1 to 78.0 nM) versus the consistently sub-10 nM potency of LY2874455 may influence cellular response thresholds.

Pan-FGFR vs LY2874455
Context-dependent
LY2874455 4–12× more potent; adds VEGFR2 activity
Potency profile and off-target activity differ; VEGFR2 inhibition may confound
Cell-free kinase assays; cross-study comparison
pan-FGFR inhibitor LY2874455 VEGFR2 potency profile

Isoform Selectivity vs FGFR4-IN-10

FGFR4-IN-17 and FGFR4-IN-10 represent two compounds with nearly identical FGFR4 potency but diametrically opposite selectivity profiles. FGFR4-IN-17 inhibits FGFR4 with an IC₅₀ of 68.0 nM while also inhibiting FGFR1–3 . FGFR4-IN-10 inhibits FGFR4 with an IC₅₀ of 70.7 nM but shows no detectable inhibition of FGFR1, FGFR2, or FGFR3 . This single-digit nanomolar difference in FGFR4 potency (~2.7 nM) is negligible for most experimental purposes, but the presence or absence of FGFR1–3 inhibition fundamentally alters the compound's pharmacological signature. FGFR4-IN-10 is therefore a cleaner probe for FGFR4-dependent biology; FGFR4-IN-17 is appropriate for studies where FGFR1–3 compensation may be relevant.

Selectivity vs FGFR4-IN-10
Context-dependent
FGFR4: 68 vs 70.7 nM; FGFR1-3 inhibition present vs absent
Isoform selectivity profile distinguishes despite similar FGFR4 potency
Biochemical kinase assay; negligible FGFR4 potency difference
FGFR4 selectivity FGFR4-IN-10 isoform specificity pan-kinase profiling

Preclinical Antitumor Activity

Vendor technical datasheets consistently report that FGFR4-IN-17 demonstrates antitumor activity in preclinical cancer models, though specific tumor type, cell line, and quantitative efficacy data (e.g., tumor growth inhibition percentage, IC₅₀ in cell viability assays) are not publicly disclosed in available sources . The compound's antitumor activity is noted as a key feature distinguishing it from compounds without reported in vivo or cellular efficacy . In contrast, selective FGFR4 inhibitors such as fisogatinib and H3B-6527 have published tumor regression data in hepatocellular carcinoma (HCC) models . The absence of detailed quantitative antitumor data for FGFR4-IN-17 represents a limitation for procurement decisions requiring documented in vivo or cellular potency.

Preclinical Antitumor Activity
Data to verify
Qualitative antitumor activity reported; quantitative efficacy data not publicly disclosed
Model-response data required for validation; independent testing recommended
Supplier-reported claim; specific tumor model and metrics unavailable
antitumor activity preclinical FGFR4 cancer

FGFR4-IN-17 Research Applications


Pan-FGFR Inhibition Without VEGFR2 Activity

FGFR4-IN-17 is ideally suited for experiments evaluating the biological consequences of simultaneously inhibiting FGFR1, FGFR2, FGFR3, and FGFR4. Its IC₅₀ range of 16.1–78.0 nM across the four isoforms provides a relatively balanced pan-FGFR blockade without the additional VEGFR2 inhibition seen with LY2874455 . This makes FGFR4-IN-17 a preferred tool for dissecting FGFR family redundancy in cellular signaling, proliferation, or differentiation assays where VEGFR2 activity would confound interpretation . In contrast, fisogatinib or H3B-6527 would be inappropriate for such studies due to their FGFR4 exclusivity .

FGFR4 Selectivity Profiling Reference

FGFR4-IN-17 serves as an effective reference compound in kinase selectivity profiling panels. Its well-characterized pan-FGFR IC₅₀ profile (FGFR1 24.2 nM, FGFR2 16.1 nM, FGFR3 78.0 nM, FGFR4 68.0 nM) provides a benchmark against which the selectivity of novel FGFR4-targeting compounds can be assessed . A compound claiming FGFR4 selectivity should demonstrate an FGFR4 IC₅₀ substantially lower than 68.0 nM while exhibiting FGFR1–3 IC₅₀ values far exceeding those of FGFR4-IN-17. This comparative framework is essential for characterizing the selectivity window of new chemical entities .

Co-Expressed FGFR Isoform Cell Screening

In cancer cell lines with documented co-expression of multiple FGFR isoforms (e.g., certain breast, lung, or gastric cancer models), FGFR4-IN-17 enables assessment of combined FGFR1–4 inhibition effects on viability and downstream signaling. Unlike FGFR4-selective agents such as FGFR4-IN-10 or roblitinib—which would spare FGFR1–3—FGFR4-IN-17 blocks all four isoforms, potentially revealing compensatory signaling mechanisms that would otherwise mask anti-proliferative effects . This application is particularly relevant when the relative contribution of individual FGFR isoforms to tumor cell survival is unknown .

Biochemical Kinase Assay Reference Standard

FGFR4-IN-17 is cataloged with defined purity specifications (≥98% by multiple vendors) and documented storage/solubility parameters (soluble in DMSO; powder stable at -20°C for up to 3 years) . These characteristics make it suitable as a reference standard in biochemical FGFR kinase assays for assay validation, inter-laboratory reproducibility testing, or as a positive control in inhibitor screening campaigns . Its availability from multiple commercial sources (TargetMol, MedChemExpress, InvivoChem) supports consistent procurement and batch-to-batch reproducibility .

Application
Selection Property
Validation Focus
Pan-FGFR pathway studies
Balanced FGFR1-4 inhibition profile, no VEGFR2 activity
Isoform redundancy and compensation assessment
Kinase selectivity profiling reference
Well-characterized pan-FGFR benchmark
Selectivity window characterization for novel compounds
Co-expressed FGFR isoform cell screening
Multi-isoform inhibition capability
Detection of compensatory signaling mechanisms
Biochemical kinase assay reference standard
Defined purity and solubility parameters
Inter-laboratory assay reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fgfr4-IN-17

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.